Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Trimipramine maleate
CAS No.: 138283-61-1
Cat. No.: VC21181084
Molecular Formula: C24H30N2O4
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138283-61-1 |
---|---|
Molecular Formula | C24H30N2O4 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
Standard InChI | InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | YDGHCKHAXOUQOS-BTJKTKAUSA-N |
Isomeric SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Trimipramine maleate is 5-(3-dimethylamino-2-methylpropyl)-10,11-dihydro-5H-dibenz(b,f)azepine acid maleate (racemic form), representing a unique hybrid chemical structure that incorporates an imipramine nucleus and levomepromazine side chain . This distinctive molecular architecture contributes to its diverse pharmacological activities and clinical profile.
Physical and Chemical Characteristics
Trimipramine maleate presents as an almost odorless, white or slightly cream-colored crystalline substance with a melting point of 140°-144°C . It demonstrates specific solubility characteristics, being very slightly soluble in ether and water, slightly soluble in ethyl alcohol and acetone, and freely soluble in chloroform and methanol at 20°C .
Table 1: Physicochemical Properties of Trimipramine Maleate
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₆N₂ - C₄H₄O₄ |
Molecular Weight | 410.5 |
Melting Point | 140°-144°C |
Physical Appearance | White or slightly cream-colored crystalline substance |
Water Solubility | 0.026 mg/mL |
Log P | 4.67-4.76 |
pKa (Strongest Basic) | 9.42 |
CAS Number | 521-78-8 |
The molecule exists as a racemic mixture that can be resolved into levorotatory and dextrorotatory isomers, with the asymmetric center responsible for optical isomerism marked in the chemical formula . The compound has a distinguishable chemical structure incorporating a dibenzazepine nucleus with a 3-(dimethylamino)-2-methylpropyl side chain attached to the nitrogen atom .
Pharmacology and Mechanism of Action
Trimipramine exhibits a unique pharmacological profile among tricyclic antidepressants, with several distinguishing characteristics that inform its clinical applications.
Cardiovascular Effects
Clinical Pharmacokinetics
Trimipramine maleate demonstrates pharmacokinetic parameters that influence its dosing strategies and therapeutic application.
Absorption and Distribution
The drug has a bioavailability of approximately 41% and demonstrates high protein binding at 94.9% . A comparative bioavailability study using healthy volunteers showed comparable absorption parameters between Trimipramine and Surmontil formulations .
Table 2: Pharmacokinetic Parameters from Comparative Bioavailability Study
Parameter | Trimipramine (Geometric Mean) | Surmontil (Geometric Mean) | Ratio of Means (%) |
---|---|---|---|
AUCT (ng·hr/mL) | 1037 | 1015 | 102.2 |
AUCl (ng·hr/mL) | 1165 | 1143 | 101.9 |
Cmax (ng/mL) | 85.6 | 81.7 | 104.8 |
Tmax (hr)* | 3.2 | 3.0 | — |
t1/2 (hr)* | 25.3 | 26.4 | — |
*Arithmetic means shown for Tmax and t1/2 with standard deviations in parentheses
Metabolism and Elimination
Trimipramine undergoes hepatic metabolism and is primarily excreted via the renal route . The elimination half-life ranges from 23-24 hours, allowing for once-daily dosing regimens in many cases . The pharmacokinetic profile of trimipramine differs from many other TCAs, which has implications for its clinical applications and dosing strategies .
A comparative study examining single-dose pharmacokinetics between elderly subjects and younger subjects found no clinically relevant differences based on age or gender .
Therapeutic Applications
Trimipramine maleate has established efficacy in several therapeutic areas, with its primary indication being the treatment of depression.
Major Depressive Disorder
The primary indication for trimipramine is the relief of symptoms of depression, particularly endogenous depression, which appears more likely to be alleviated than other depressive states . Clinical studies have demonstrated its effectiveness:
-
In studies with neurotic outpatients, trimipramine appeared equivalent to amitriptyline in less-depressed patients but somewhat less effective in more severely depressed patients
-
In hospitalized depressed patients, trimipramine and imipramine showed equal effectiveness in relieving depression
The drug's combined antidepressant and anxiolytic properties make it particularly suitable for patients with depression accompanied by anxiety and sleep disturbances .
Sleep Disorders
Dosage and Administration
Trimipramine maleate is available in multiple formulations and dosage strengths to accommodate individual patient needs and treatment responses.
Available Formulations
Trimipramine is available as:
Dosage Recommendations
While specific dosage recommendations may vary based on individual patient factors, general principles for trimipramine administration include:
-
Initial dosage should be low and gradually increased based on clinical response
-
Once a satisfactory response has been obtained, dosage should be adjusted to the lowest level required to maintain symptomatic relief
-
Medication should be continued for the expected duration of the depressive episode to minimize the possibility of relapse following clinical improvement
-
When a maintenance dosage has been established, trimipramine may be administered in a single dose before bedtime, provided the regimen is well tolerated
Age Range | Risk Difference |
---|---|
< 18 | 14 additional cases |
18-24 | 5 additional cases |
25-64 | 1 fewer case |
≥ 65 | 6 fewer cases |
Common Adverse Effects
The side effect profile of trimipramine resembles that of other tertiary amine TCAs, with a predominance of:
-
Anticholinergic effects (dry mouth, constipation, urinary retention, blurred vision)
-
Sedative effects (drowsiness, fatigue)
-
Cardiovascular effects (including ECG changes, though cardiotoxicity appears minimal compared to other TCAs)
Drug Interactions
Trimipramine interacts with several medication classes in clinically significant ways.
Contraindicated Combinations
Monoamine Oxidase Inhibitors (MAOIs): Concurrent use of trimipramine with MAOIs is contraindicated due to the risk of severe, potentially fatal reactions .
Other Significant Interactions
-
CYP450 2D6 Inhibitors: Monitoring of TCA plasma levels is recommended when trimipramine is co-administered with drugs known to inhibit P450 2D6
-
Serotonergic Drugs: Caution is advised when combining trimipramine with other serotonergic agents due to the potential for serotonin syndrome
-
Sympathomimetic Amines: Like other tricyclic drugs, trimipramine potentiates the pressor effect of directly acting sympathomimetic amines
Toxicology and Overdose
Understanding the toxicological profile of trimipramine is important for risk assessment and management of potential overdose situations.
Acute Toxicity
The LD50 (lethal dose for 50% of the population) of trimipramine varies by route of administration in animal studies:
-
42 mg/kg intravenously in mice
-
425 mg/kg orally in mice
-
285 mg/kg subcutaneously in mice
-
145 mg/kg intraperitoneally in mice
At toxic doses, animals exhibited sporadic episodes of convulsions followed by depression, with death occurring from respiratory arrest during a final convulsive attack .
Chronic Toxicity Studies
Long-term toxicity studies have shown:
-
Rats tolerated daily oral doses of 20-40 mg/kg for one month without significant adverse effects
-
Dogs tolerated daily oral doses of 15-30 mg/kg for one month without damage to vital organs
-
Chronic toxicity studies using daily oral doses of 6.67, 20, and 60 mg/kg for 52 weeks in rats and 26 weeks in dogs produced dose-related mild liver and kidney changes in both species
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume